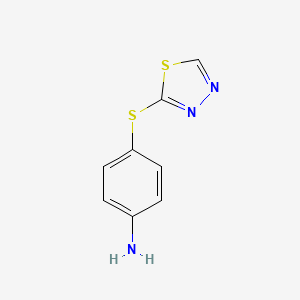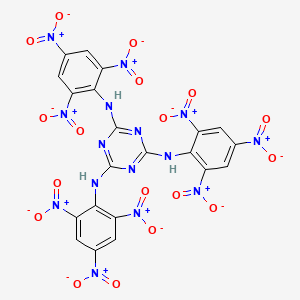![molecular formula C11H15N3O2 B3363323 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1019074-26-0](/img/structure/B3363323.png)
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Übersicht
Beschreibung
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is an organic compound containing a cyano group, a pyrazole ring, and a carboxylic acid group. These structures provide the compound with unique chemical properties and reactivity. It is often used in scientific research due to its versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The first step usually involves the condensation of a β-diketone with hydrazine derivatives to form the pyrazole ring.
Introduction of the Cyanoethyl Group: : The second step involves the addition of a cyanoethyl group through nucleophilic substitution or Michael addition.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In industrial settings, production of this compound is often scaled up through continuous flow synthesis techniques to ensure high yields and purity, along with strict control over reaction parameters like temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Selective reduction can be employed to convert the cyano group to an amine group.
Substitution: : The pyrazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), hydrogen gas with a palladium catalyst (H₂/Pd)
Substitution Reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of primary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceuticals. Its functional groups allow for diverse modifications and applications.
Biology
Research often explores its bioactivity, including potential antimicrobial and anti-inflammatory properties. It is also studied for its interactions with enzymes and other biological macromolecules.
Medicine
The compound's derivatives are investigated for their therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its molecular framework is adaptable for drug design and development.
Industry
In industrial applications, the compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science research. Its reactivity makes it valuable in creating novel compounds and materials.
Wirkmechanismus
Molecular Targets and Pathways
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid exerts its effects by interacting with specific enzymes and receptors. For instance, its structure allows it to bind to active sites of certain enzymes, inhibiting their function or modulating their activity. The pathways involved often include:
Enzyme inhibition: : Blocking the active site of an enzyme to prevent substrate binding.
Receptor binding: : Mimicking or blocking natural ligands to alter receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Pyrazol-4-yl)propanoic acid: : Lacks the cyano and methyl groups, affecting its reactivity and bioactivity.
1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazole: : Lacks the propanoic acid moiety, influencing its solubility and target interactions.
4-Cyano-3,5-dimethyl-1H-pyrazole: : Similar but with different substituents that alter its chemical behavior and applications.
Uniqueness
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is unique due to its combination of functional groups, making it versatile in both chemical reactions and biological interactions. Its structure provides a balance of hydrophobic and hydrophilic properties, enhancing its suitability for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-10(4-5-11(15)16)9(2)14(13-8)7-3-6-12/h3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLXFIZDENWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


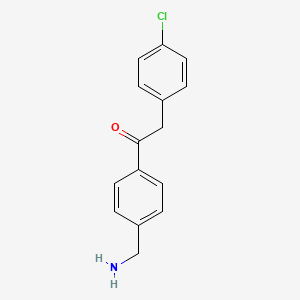
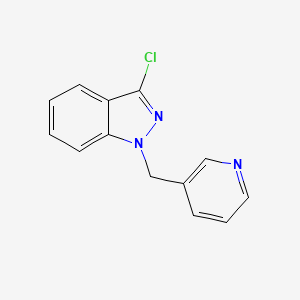
![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)
![tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B3363270.png)
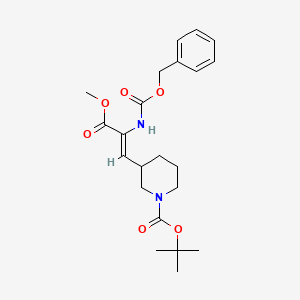
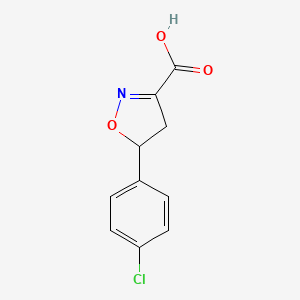
![5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3363285.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
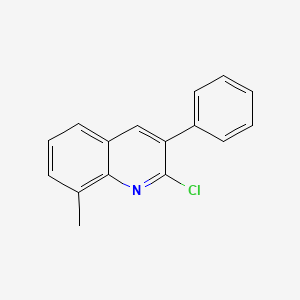
![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3363310.png)

